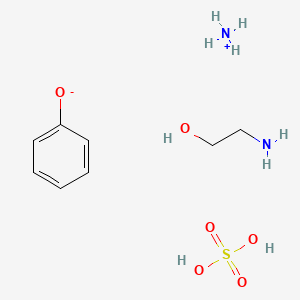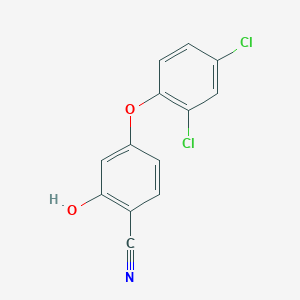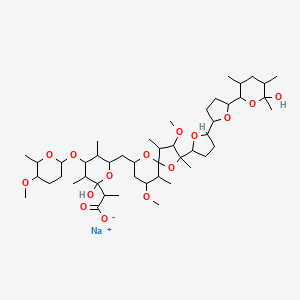
Sodium carriomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium carriomycin is a derivative of carriomycin, a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound is known for its potent antibacterial properties, particularly against Gram-positive bacteria, fungi, and mycoplasma
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium carriomycin involves the fermentation of Streptomyces hygroscopicus in a nutrient-rich medium. The fermentation broth is then subjected to extraction and purification processes to isolate carriomycin. The free acid form of carriomycin is converted to its sodium salt by neutralization with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification steps are optimized for higher yield and purity. Techniques such as ion-exchange chromatography and crystallization are commonly employed in the purification process .
化学反応の分析
Types of Reactions: Sodium carriomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
Sodium carriomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyether antibiotics and their chemical properties.
Biology: this compound is employed in research on bacterial ribosome function and protein synthesis inhibition.
Medicine: It has been investigated for its potential as an antibacterial agent, particularly against drug-resistant strains.
作用機序
Sodium carriomycin exerts its effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The compound specifically targets the 50S subunit of the ribosome, blocking the elongation of the peptide chain during translation .
類似化合物との比較
Nigericin: Another polyether antibiotic with similar ionophore properties.
Monensin: Known for its use in veterinary medicine as an anticoccidial agent.
Salinomycin: Used in agriculture to control coccidiosis in poultry.
Uniqueness of Sodium Carriomycin: this compound stands out due to its broad-spectrum antibacterial activity and its effectiveness against drug-resistant strains. Unlike some other polyether antibiotics, it has shown minimal cross-resistance with other antibiotics, making it a valuable addition to the arsenal of antibacterial agents .
特性
CAS番号 |
66007-89-4 |
|---|---|
分子式 |
C47H79NaO15 |
分子量 |
907.1 g/mol |
IUPAC名 |
sodium;2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C47H80O15.Na/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39;/h23-42,50-51H,14-22H2,1-13H3,(H,48,49);/q;+1/p-1 |
InChIキー |
ZDMPQWOWHLMRKB-UHFFFAOYSA-M |
正規SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C.[Na+] |
関連するCAS |
65978-43-0 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

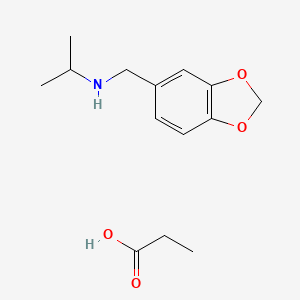

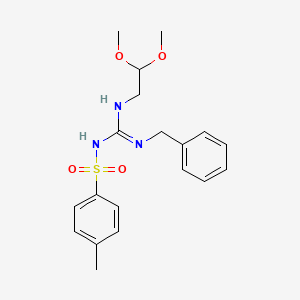
![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
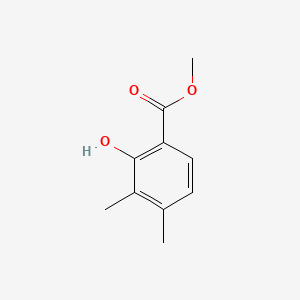
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
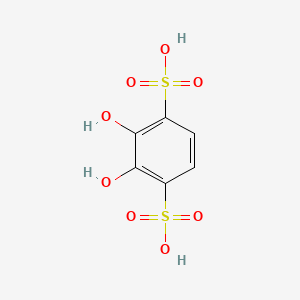
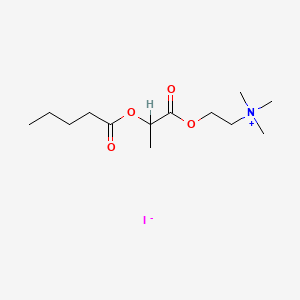

![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
